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Compound of Interest

Compound Name: Methanol-d4

Cat. No.: B120146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of

tetradeuteromethanol (Methanol-d4, CD₃OD) as a solvent in protein Nuclear Magnetic

Resonance (NMR) spectroscopy. These guidelines are intended for researchers in academia

and industry, including those involved in drug development, who are looking to leverage NMR

for the structural and functional characterization of proteins.

Introduction to Methanol-d4 in Protein NMR
Methanol-d4 is a deuterated isotopologue of methanol where all four hydrogen atoms have

been replaced with deuterium.[1] This isotopic substitution makes it a valuable solvent for ¹H

NMR spectroscopy as it significantly reduces the solvent's own proton signals, which would

otherwise overwhelm the signals from the protein analyte.[2] Methanol-d4 is a polar protic

solvent and its properties can influence protein structure and dynamics. Notably, it has been

shown to strengthen intramolecular hydrogen bonds while weakening hydrophobic interactions.

[3][4] This can lead to the stabilization of secondary structures like α-helices and β-sheets.[5]

However, at higher concentrations, methanol can also act as a denaturant.[6][7] Therefore, its

use requires careful consideration of the specific protein and experimental goals.

Key Properties of Methanol-d4
A thorough understanding of the physical and chemical properties of Methanol-d4 is crucial for

its effective use in protein NMR.
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Property Value Reference

Chemical Formula CD₃OD [8]

Molecular Weight 36.07 g/mol [8]

CAS Number 811-98-3 [8]

Deuteration Degree Typically ≥ 99.8 atom % D [8]

Boiling Point 65.4 °C [8]

Melting Point -98 °C [8]

Density 0.888 g/cm³ at 20 °C [8]

¹H NMR Residual Signal
Quintet at ~3.31 ppm

(CHD₂OD)
[9][10]

¹³C NMR Signal Septet at ~49.15 ppm [10]

Experimental Protocols
Protein Sample Preparation
The preparation of a high-quality protein sample is paramount for successful NMR

experiments. The following protocol outlines the steps for preparing a protein sample in

Methanol-d4, typically starting from a lyophilized (freeze-dried) protein.

Materials:

Lyophilized protein of interest (isotopically labeled, e.g., ¹⁵N, ¹³C, if required)

Methanol-d4 (CD₃OD), high purity (≥ 99.8 atom % D)

Co-solvent such as DMSO-d6 (optional, for enhancing solubility)

High-quality 5 mm NMR tubes

Pipettes and sterile, nuclease-free microcentrifuge tubes

Vortex mixer
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Centrifuge

Protocol:

Protein Quantification: Accurately determine the amount of lyophilized protein. This can be

done by weighing or by UV-Vis spectrophotometry of a small, redissolved aliquot in an

appropriate buffer before lyophilization.

Solvent Equilibration: Allow the sealed vial of Methanol-d4 to equilibrate to room

temperature before opening to minimize water condensation.

Reconstitution of Lyophilized Protein: a. Briefly centrifuge the vial containing the lyophilized

protein to collect all the powder at the bottom.[11] b. Carefully add the calculated volume of

Methanol-d4 to the lyophilized protein to achieve the desired final concentration. Typical

protein concentrations for NMR range from 0.1 to 2.5 mM, with 0.3-0.5 mM being common

for proteins up to 30 kDa.[5][6] c. Gently vortex the sample to facilitate dissolution. Avoid

vigorous shaking, which can cause denaturation.[12] d. If solubility is an issue, consider the

addition of a co-solvent. A small percentage of deuterated dimethyl sulfoxide (DMSO-d6) can

sometimes improve the solubility of proteins in methanol. Start with a low percentage (e.g.,

5-10% v/v) and optimize as needed.

Sample Clarification: a. After dissolution, visually inspect the sample for any precipitates or

aggregates. b. If particulates are present, centrifuge the sample at high speed (e.g., >14,000

x g) for 10-15 minutes to pellet any insoluble material.[13]

Transfer to NMR Tube: a. Carefully transfer the supernatant to a clean, high-quality 5 mm

NMR tube. The typical sample volume for a standard 5 mm tube is 500-600 µL.[14] b. Cap

the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition
The choice of NMR experiments will depend on the research objectives. For structural studies,

a suite of 2D and 3D experiments is typically required.

Common NMR Experiments for Proteins in Methanol-d4:
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1D ¹H NMR: A quick 1D ¹H experiment is useful for an initial assessment of the sample

quality, including protein folding and the presence of any major impurities.

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the workhorse

experiment for protein NMR, providing a "fingerprint" of the protein. Each peak in the HSQC

spectrum corresponds to a specific amide N-H group in the protein backbone (excluding

prolines) and the sidechains of tryptophan, asparagine, and glutamine. Changes in the

positions of these peaks are highly sensitive to the local chemical environment and can be

used to monitor structural changes, ligand binding, and dynamics.

3D Triple-Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH):

These experiments are essential for the sequential assignment of the backbone resonances,

which is the first step in determining the three-dimensional structure of the protein. These

experiments require the protein to be uniformly labeled with ¹⁵N and ¹³C.

3D NOESY (Nuclear Overhauser Effect Spectroscopy) Experiments (e.g., ¹⁵N-edited

NOESY-HSQC): NOESY experiments provide information about through-space proximities

between protons that are close to each other (< 5-6 Å), which is crucial for calculating the 3D

structure.

Typical Acquisition Parameters (for a 600 MHz Spectrometer):

Parameter 2D ¹H-¹⁵N HSQC

Temperature 298 K (25 °C)

¹H Spectral Width 12-16 ppm

¹⁵N Spectral Width 30-40 ppm

Number of Scans (NS) 8-64 (depending on concentration)

Dummy Scans (DS) 4-16

Acquisition Time (t2) ~0.1 s

Inter-scan Delay (d1) 1.0-1.5 s

NMR Data Processing and Analysis
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Processing of the raw NMR data is required to generate interpretable spectra. This is typically

performed using specialized software packages.

General Processing Workflow:

Fourier Transformation: The raw time-domain data (FID) is converted into the frequency

domain.

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

Baseline Correction: The baseline of the spectrum is corrected to be flat.

Referencing: The chemical shifts are referenced to an internal or external standard. For ¹H

NMR in Methanol-d4, the residual solvent peak (CHD₂OD) at ~3.31 ppm can be used as a

secondary reference.

Peak Picking and Integration: Peaks in the spectrum are identified and their intensities are

integrated.

Resonance Assignment: For structural studies, the peaks in the various spectra are assigned

to specific atoms in the protein sequence.

Structure Calculation: Using distance and dihedral angle restraints derived from the NMR

data, the 3D structure of the protein is calculated using software packages like CYANA,

XPLOR-NIH, or CNS.

Data Presentation
Effects of Methanol-d4 on Protein NMR Parameters
The use of Methanol-d4 as a solvent can lead to changes in NMR parameters compared to

aqueous solutions. While a comprehensive, universally applicable table of chemical shift

perturbations is difficult to compile due to the high dependence on the specific protein and local

environment, the following table summarizes the general trends observed.
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NMR Parameter
General Effect in
Methanol-d4

Rationale

Amide Proton (¹Hɴ) Chemical

Shifts

Can show significant changes,

often moving downfield.

Altered hydrogen bonding

environment. Methanol can

strengthen existing

intramolecular H-bonds or form

new ones.[4]

α-Proton (¹Hα) Chemical Shifts

Sensitive to secondary

structure; changes can

indicate shifts in helical or

sheet propensity.

The α-proton chemical shift is

a good indicator of backbone

conformation.[15]

Sidechain Proton Chemical

Shifts

Changes are highly dependent

on the residue type and its

exposure to the solvent.

Weakening of hydrophobic

interactions can lead to

conformational

rearrangements of the

hydrophobic core.[3]

Deuterium Exchange of Labile

Protons

Protons of -OH, -NH₂, -COOH,

and backbone amides can

exchange with deuterium from

CD₃OD, leading to signal

disappearance in ¹H NMR.

The hydroxyl deuterium of

Methanol-d4 is exchangeable.

Mandatory Visualizations
Experimental Workflow for Protein NMR in Methanol-d4
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Caption: Workflow for Protein NMR using Methanol-d4.
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Caption: Effects of Methanol on Protein Structure.

Troubleshooting and Considerations
Protein Solubility: If the protein is insoluble in pure Methanol-d4, a mixture with deuterated

water (D₂O) or another co-solvent like DMSO-d6 may be necessary. A titration experiment

can help determine the optimal solvent composition that maintains protein structure and

solubility.[16]

Protein Stability: Proteins may be less stable in organic solvents compared to aqueous

buffers. It is advisable to check for sample degradation over the course of the NMR

experiments by periodically acquiring 1D ¹H or 2D ¹H-¹⁵N HSQC spectra.[17]

Deuterium Exchange: Be aware that labile protons will exchange with deuterium from the

solvent. This can be advantageous for simplifying spectra but also results in the loss of

information from these protons. If observation of these protons is critical, using Methanol-d3
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(CD₃OH) in a non-deuterated co-solvent might be an alternative, though this introduces other

complexities.[18]

Chemical Shift Referencing: While the residual solvent peak can be used for referencing, for

very accurate work, the addition of an internal standard like DSS (4,4-dimethyl-4-

silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) might be considered,

provided it does not interact with the protein.

By following these protocols and considering the unique properties of Methanol-d4,

researchers can successfully employ this solvent for a wide range of protein NMR studies,

gaining valuable insights into protein structure, function, and dynamics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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